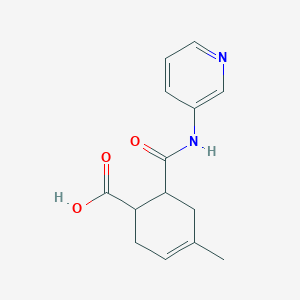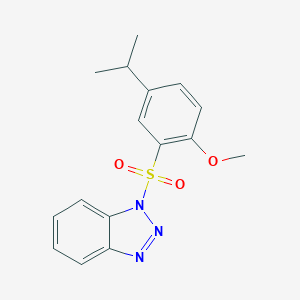![molecular formula C15H13Cl2NO5S B345143 (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 524051-14-7](/img/structure/B345143.png)
(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is an organic compound characterized by its complex structure, which includes a sulfonamide group, dichlorophenyl, and methoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 3,4-dichloro-2-methoxyaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.
-
Coupling with Phenylacetic Acid: : The sulfonamide intermediate is then coupled with phenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in the development of drugs with antibacterial, antifungal, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural features make it a candidate for the development of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is largely dependent on its interaction with biological targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
(4-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid: Contains an additional methoxy group, potentially altering its chemical properties and interactions.
(4-{[(3,4-Dichloro-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid: The presence of a methyl group instead of a methoxy group can influence its steric and electronic properties.
Uniqueness
The unique combination of dichloro and methoxy substituents in (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
2-[4-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-23-15-12(7-6-11(16)14(15)17)24(21,22)18-10-4-2-9(3-5-10)8-13(19)20/h2-7,18H,8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJXEJUNTXKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
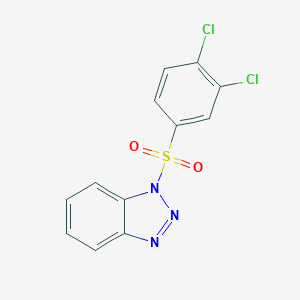
![5-{[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B345067.png)
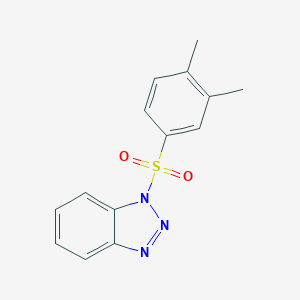
![3,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B345070.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345071.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345073.png)
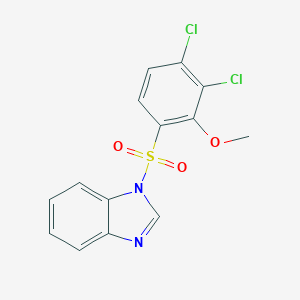
![N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B345078.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345079.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345083.png)
